B1579956 L-LYSINE:2HCL (4,4,5,5-D4,)

L-LYSINE:2HCL (4,4,5,5-D4,)

Cat. No.: B1579956
M. Wt: 223.13
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction to L-Lysine-2HCl (4,4,5,5-D₄)

Chemical Identity and Isotopic Labeling Strategy

L-Lysine-2HCl (4,4,5,5-D₄) has the molecular formula C₆H₁₀D₄Cl₂N₂O₂ and a molecular weight of 223.13 g/mol (unlabeled lysine: 146.19 g/mol). The deuterium atoms are incorporated into the ε-carbon chain, specifically at the 4th and 5th carbon positions, creating a mass shift of +4 Da compared to the protiated form. This labeling strategy preserves the amino acid’s biochemical functionality while enabling discrimination in mass spectrometric analyses.

Isotopic Labeling Comparison
Property L-Lysine-2HCl (4,4,5,5-D₄) ¹³C₆-L-Lysine ¹⁵N₂-L-Lysine
Mass Shift (Da) +4 +6 +2
Isotope Purity ≥98% D ≥99% ¹³C ≥99% ¹⁵N
SILAC Multiplexing Dual (Light/Heavy) Triple Dual
Primary Application Proteomics, NMR Proteomics Metabolic flux

This table highlights the distinct advantages of 4,4,5,5-D₄ lysine in experiments requiring moderate mass shifts without isotopic interference.

Historical Development of Deuterated Amino Acids in Research

The use of deuterated amino acids traces back to Rudolf Schoenheimer’s pioneering work in the 1930s, where deuterium-labeled fats revealed dynamic metabolic turnover. However, widespread adoption began in the 2000s with the introduction of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . Early deuterated lysine analogs faced challenges in metabolic incorporation and spectral overlap, but advancements in synthetic chemistry (e.g., enzymatic H/D exchange) and SILAC-compatible media formulations resolved these limitations.

Key milestones:

  • 2002 : SILAC methodology introduced, leveraging ¹³C/¹⁵N-labeled arginine and lysine.
  • 2010s : Commercial availability of 4,4,5,5-D₄ lysine enabled cost-effective proteomic studies.
  • 2020s : Enzymatic deuteration techniques expanded access to site-specific labeling.

Role in Modern Stable Isotope Labeling Techniques

L-Lysine-2HCl (4,4,5,5-D₄) is integral to multiplexed SILAC workflows , where it pairs with light (unlabeled) lysine to quantify protein abundance across experimental conditions. Its applications include:

Table 2: SILAC Applications Using 4,4,5,5-D₄ Lysine
Application Experimental Design Outcome Metrics
Protein Turnover Pulse-chase labeling Half-life calculation
Post-Translational Modifications (PTMs) Phosphoproteomics Kinase activity profiling
Protein-Protein Interactions Affinity purification-MS Interaction network mapping
Drug Response Studies Treated vs. untreated cells Pathway activation quantification

The compound’s deuterium placement avoids interference with tryptic cleavage sites (K/R), ensuring complete proteolytic digestion. Compared to ¹³C/¹⁵N labels, its +4 Da shift simplifies data interpretation in low-resolution mass spectrometers.

Properties

Molecular Weight

223.13

Purity

98%

Origin of Product

United States

Scientific Research Applications

Proteomics and Mass Spectrometry

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Lysine:2HCl (4,4,5,5-D4) is primarily utilized in SILAC methodologies. This technique allows for the quantification of proteins in complex mixtures by incorporating stable isotopes into proteins during cell culture. The heavy isotope version of lysine enables researchers to track protein expression changes under different experimental conditions.

  • Key Features of SILAC with L-Lysine:2HCl (4,4,5,5-D4):
    • Efficient Labeling: Achieves 100% incorporation into proteins of living cells.
    • Flexibility: Various isotopes can be used for other amino acids like arginine and leucine, facilitating multiplexing.
    • High Purity: The product boasts >99% isotope purity, ensuring reliable experimental results .

Applications in Research:

  • Quantitative Proteomics: By using L-Lysine:2HCl (4,4,5,5-D4), researchers can identify and quantify differential protein expression across different conditions or treatments.
  • Biomolecular NMR and Metabolomics: It is also applicable in nuclear magnetic resonance spectroscopy for studying metabolic pathways and interactions at a molecular level .

Biological Studies

Effects on Serotonin Receptors

Research indicates that L-Lysine may act as a partial antagonist to serotonin receptors, particularly the 5-HT4 receptor. This interaction has implications for understanding gastrointestinal motility and anxiety disorders.

  • Findings from Studies:
    • L-Lysine inhibited binding to the 5-HT4 receptor by approximately 9.17% at a concentration of 0.8 mmol/dl.
    • Higher concentrations demonstrated dose-dependent inhibition across various serotonin receptors.
    • In vivo studies showed that oral administration of L-Lysine could reduce stress-induced diarrhea and anxiety in animal models .

Nutritional Applications

L-Lysine is essential for animal nutrition, particularly in poultry and livestock. Its supplementation can improve amino acid balance post-feeding.

  • Case Study:
    • A study demonstrated that encapsulated L-Lysine-HCl improved postprandial amino acid balance in laying hens, enhancing overall health and productivity .

Safety and Efficacy

The safety profile of L-Lysine:2HCl has been assessed in various studies. It is generally recognized as safe when used within recommended dosages.

  • Quality Control Measures:
    • Analysis of multiple batches revealed consistent lysine content averaging around 77.9%, with rigorous testing ensuring the absence of viable microbial contaminants .

Comparison with Similar Compounds

Research Implications and Challenges

  • Isotope Effects: Deuterium in L-lysine:2HCl (4,4,5,5-D₄) may alter protein folding or enzymatic activity, necessitating validation in sensitive assays .
  • SILAC Optimization: Full incorporation of the D₄ label requires ≥10 cell generations, with rigorous quality checks via MS .

Preparation Methods

Chemical Synthesis and Isotopic Labeling

  • Deuterium Incorporation: The 4,4,5,5 positions on the lysine molecule correspond to methylene groups in the side chain. Deuterium labeling at these positions is typically achieved via catalytic exchange reactions or by using deuterated precursors in the synthetic pathway. For example, starting from a protected lysine derivative, selective deuteration can be performed using deuterated reagents or solvents under controlled conditions to exchange the hydrogens for deuterium atoms.

  • Synthesis Route: The synthetic route involves:

    • Protection of amino and carboxyl groups to prevent unwanted reactions.
    • Introduction of deuterium at the 4,4,5,5 positions via catalytic hydrogen-deuterium exchange or by using deuterated intermediates.
    • Deprotection steps to yield free L-Lysine with deuterium incorporated.
    • Conversion to the hydrochloride salt by treatment with hydrochloric acid.
  • Purification: The crude product is purified by crystallization or chromatographic techniques to remove unlabeled or partially labeled impurities, ensuring high isotopic enrichment (>95%).

Formulation and Quality Control

  • Lyophilization: The purified L-Lysine-2HCl (4,4,5,5-D4) is typically lyophilized to produce a stable, dry powder suitable for long-term storage and use in cell culture media.

  • Quality Control Parameters:

    • Isotopic Purity: Verified by mass spectrometry to confirm the presence of four deuterium atoms and absence of unlabeled lysine.
    • Chemical Purity: Assessed by HPLC to ensure no contaminants or degradation products.
    • Biochemical Equivalence: Confirmed by biological assays showing that the labeled amino acid supports normal cell growth and protein synthesis comparable to natural lysine.

Application in SILAC Media Preparation

The prepared L-Lysine-2HCl (4,4,5,5-D4) is used as a heavy amino acid in SILAC experiments. The preparation of SILAC media involves:

Step Description Details
1 Dissolution Dissolve 50 mg of L-Lysine-2HCl (4,4,5,5-D4) in 1 mL of cell culture medium (e.g., DMEM)
2 Mixing Mix thoroughly to ensure complete dissolution
3 Sterile Filtration Filter through 0.22 μm filter to maintain sterility
4 Supplementation Add to 500 mL of media containing dialyzed fetal bovine serum
5 Storage Store supplemented media at 4°C, protected from light, stable for up to 6 months

Incorporation Efficiency and Validation

  • Cells are cultured in media supplemented with L-Lysine-2HCl (4,4,5,5-D4) for at least five cell doublings to achieve >95% incorporation of the heavy isotope into proteins.
  • Incorporation efficiency is validated by mass spectrometry analysis of harvested proteins, confirming the expected mass shift corresponding to four deuterium atoms.
  • Cells grown in heavy media show comparable growth and morphology to those in light media, indicating biochemical equivalence.

Summary Table of Preparation and Usage Parameters

Parameter Specification / Methodology
Isotopic Label Positions 4,4,5,5 carbon positions on lysine side chain
Isotopic Purity >95% confirmed by mass spectrometry
Chemical Purity >98% by HPLC
Formulation Lyophilized L-Lysine-2HCl (4,4,5,5-D4) powder
Dissolution Concentration 0.46 mM in 500 mL cell culture media
Sterility 0.22 μm filtration
Storage Conditions 4°C, protected from light, stable up to 6 months
Incorporation Time in Culture ≥5 cell doublings
Biological Compatibility Supports normal cell growth and protein synthesis

Q & A

(Basic) What is the role of L-Lysine-2HCl (4,4,5,5-D₄) in SILAC-based proteomics studies?

L-Lysine-2HCl (4,4,5,5-D₄) is a deuterated amino acid used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for metabolic labeling. It introduces a 4-Da mass shift in tryptic peptides during mass spectrometry (MS), enabling quantitative comparison of protein expression across experimental conditions.

  • Methodological steps :
    • Prepare SILAC media by replacing natural lysine with the deuterated variant.
    • Culture cells for >10 generations to ensure >99% incorporation into proteins .
    • Combine with other isotopic variants (e.g., ¹³C₆-¹⁵N₂ lysine for 8-Da shifts) for multiplexed experiments .
    • Validate incorporation efficiency using high-resolution MS (e.g., Orbitrap instruments) .

(Basic) How should L-Lysine-2HCl (4,4,5,5-D₄) be stored to maintain stability?

Proper storage is critical to preserve isotopic integrity and chemical stability:

  • Conditions :
    • Store at room temperature in vacuum-sealed containers to prevent hygroscopic degradation .
    • Protect from light and moisture to avoid decomposition .
    • Use desiccants in storage environments to minimize hydrolysis risks .

(Advanced) How to design a triplex SILAC experiment using L-Lysine-2HCl (4,4,5,5-D₄) alongside other isotopic variants?

Triplex SILAC allows simultaneous analysis of three experimental conditions.

  • Experimental design :
    • Use three isotopic labels :
  • Light (natural lysine),
  • Medium (4,4,5,5-D₄ lysine, 4-Da shift),
  • Heavy (¹³C₆-¹⁵N₂ lysine, 8-Da shift) .
    • Optimize media formulation to avoid cross-contamination:
  • Supplement with proline to prevent arginine-to-proline conversion in mammalian cells .
    • Validate mass shifts using high-resolution MS (e.g., Orbitrap Fusion Lumos) to resolve overlapping isotopic clusters .

(Advanced) How to troubleshoot incomplete incorporation of deuterated lysine in SILAC experiments?

Incomplete incorporation compromises quantification accuracy.

  • Key considerations :
    • Ensure cells are cultured for sufficient generations (>10) to achieve >99% labeling .
    • Verify isotopic purity of the compound (>96% deuterium enrichment) via HPLC or NMR .
    • Use target-decoy database searches (e.g., MaxQuant/Andromeda) to distinguish labeled vs. unlabeled peptides and assess incorporation efficiency .
    • Check for metabolic reversion (e.g., deuterium loss in certain cell lines) using isotopic correction algorithms .

(Basic) What analytical techniques confirm the purity and isotopic enrichment of L-Lysine-2HCl (4,4,5,5-D₄)?

  • Methods :
    • High-Performance Liquid Chromatography (HPLC) : Assess chemical purity (>98%) and detect impurities .
    • Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement at 4,4,5,5 positions .
    • Mass Spectrometry (MS) : Measure isotopic enrichment (96-98% D₄) via accurate mass analysis .

(Advanced) How to resolve spectral overlap when using multiple deuterated amino acids in SILAC?

Spectral overlap complicates peptide identification in multiplexed experiments.

  • Solutions :
    • Employ high-resolution MS instruments (e.g., Orbitrap Elite) with resolving power >60,000 to distinguish 4-Da and 8-Da mass shifts .
    • Use advanced search algorithms (e.g., Andromeda in MaxQuant) to deconvolute co-fragmented peptides and assign isotopic labels accurately .
    • Apply isotopic impurity correction during data processing to adjust for minor overlaps .

(Advanced) What are the applications of L-Lysine-2HCl (4,4,5,5-D₄) beyond SILAC, such as in metabolic flux analysis?

  • Metabolic flux studies :
    • Track lysine biosynthesis pathways in microorganisms by coupling D₄-lysine with ¹³C-glucose to trace carbon flux .
    • Study protein turnover rates in dynamic systems (e.g., neurodegenerative models) by pulse-chase labeling .
  • Chemical synthesis :
    • Serve as a precursor for synthesizing deuterated derivatives (e.g., trimethyllysine analogs) for structural biology .

(Basic) What cell lines are compatible with SILAC using L-Lysine-2HCl (4,4,5,5-D₄)?

  • Compatible models :
    • Yeast : SILAC-compatible strains (e.g., Saccharomyces cerevisiae lys1Δ arg4Δ) .
    • Mammalian cells : HeLa, HEK293, and primary cells adapted to lysine-free media .
    • Prokaryotes : E. coli auxotrophs with lysine biosynthesis knockouts .

(Advanced) How to optimize SILAC protocols for primary cells with slow proliferation rates?

  • Strategies :
    • Extend culture duration to >15 generations or use neuron-specific media to enhance viability .
    • Combine with NeuCode lysine (e.g., 602-Da variants) for multiplexing without requiring 100% incorporation .
    • Validate labeling efficiency via flow cytometry or fluorescence-activated cell sorting (FACS) for low-abundance proteins .

(Advanced) How to address batch-to-batch variability in deuterated lysine reagents?

  • Quality control measures :
    • Request certificates of analysis (CoA) from suppliers to verify isotopic enrichment and purity .
    • Perform in-house NMR validation for deuterium positional integrity .
    • Use internal standards (e.g., ¹⁵N-labeled lysine) to normalize MS data across batches .

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